molecular formula C13H10ClN3OS B5770671 2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide

2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide

Cat. No. B5770671
M. Wt: 291.76 g/mol
InChI Key: TZFZOOZXJUKPBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide, also known as CP-690550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokine receptors, particularly those of the common gamma chain (γc) family. CP-690550 has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide inhibits JAK3 by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules. This leads to a reduction in cytokine production and subsequent inflammation. JAK3 is particularly important for the signaling pathways of cytokine receptors that use the common gamma chain (γc), such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide effectively blocks the signaling of these cytokines.
Biochemical and Physiological Effects:
2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been shown to effectively reduce inflammation and disease symptoms in preclinical and clinical studies. In addition to its effects on cytokine production, 2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has also been shown to inhibit T cell proliferation and differentiation, leading to a reduction in autoimmune responses. However, 2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide can also have off-target effects on other JAK family members, particularly JAK1, which can lead to unwanted side effects.

Advantages and Limitations for Lab Experiments

2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in cytokine signaling and autoimmune diseases. However, 2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide can also have off-target effects on other JAK family members, particularly JAK1, which can complicate the interpretation of experimental results. In addition, 2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide can be toxic at high concentrations, which can limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research on 2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide. One area of interest is the development of more selective JAK3 inhibitors that do not have off-target effects on other JAK family members. Another area of interest is the investigation of the role of JAK3 in other disease contexts, such as cancer and infectious diseases. Finally, there is also interest in exploring the potential of 2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide as a combination therapy with other drugs for the treatment of autoimmune diseases.

Synthesis Methods

2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide can be synthesized through a multi-step process starting from 2-chlorobenzoic acid. The first step involves the conversion of 2-chlorobenzoic acid to its acid chloride derivative, which is then reacted with 3-aminopyridine to form the corresponding amide. The amide is then treated with carbon disulfide and a base to form the thioamide, which is subsequently chlorinated to yield 2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide.

Scientific Research Applications

2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, 2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been shown to effectively inhibit JAK3-mediated signaling and cytokine production, leading to a reduction in inflammation and disease symptoms. Clinical trials have also demonstrated the efficacy of 2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide in the treatment of rheumatoid arthritis and psoriasis.

properties

IUPAC Name

2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c14-11-6-2-1-5-10(11)12(18)17-13(19)16-9-4-3-7-15-8-9/h1-8H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFZOOZXJUKPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CN=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.